Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
The synthesis of Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of a fluoro-substituted cyclohexane derivative with a boronic ester precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and specific solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate has several scientific research applications:
Biology: The compound’s derivatives may be explored for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms stable carbon-carbon bonds. This reactivity is due to the electron-deficient nature of the boron atom, which facilitates the formation of intermediates that can undergo further transformations .
Comparison with Similar Compounds
Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate can be compared with other boronic ester compounds, such as:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share similar structural features but differ in their specific functional groups and reactivity
Properties
Molecular Formula |
C16H26BFO4 |
---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26BFO4/c1-6-20-14(19)12-9-7-11(8-10-12)13(18)17-21-15(2,3)16(4,5)22-17/h12H,6-10H2,1-5H3 |
InChI Key |
ANFBXLGICZCOSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C2CCC(CC2)C(=O)OCC)F |
Origin of Product |
United States |
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